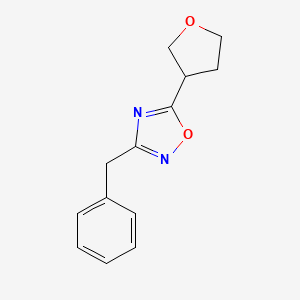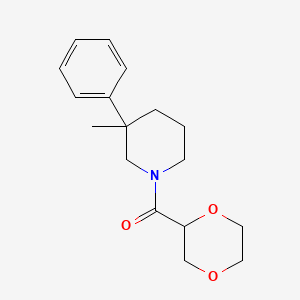![molecular formula C17H20N2O2S2 B7596310 4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide](/img/structure/B7596310.png)
4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as PNU-282987 and has been found to have a wide range of biochemical and physiological effects. We will also explore the scientific research applications of this compound and list future directions for research.
作用機序
The mechanism of action of PNU-282987 involves the activation of the α7 nicotinic acetylcholine receptor. Upon binding to the receptor, PNU-282987 causes the opening of the ion channel and the influx of calcium ions into the cell. This influx of calcium ions leads to the activation of various signaling pathways that are involved in the regulation of neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
PNU-282987 has been found to have a wide range of biochemical and physiological effects. This compound has been shown to improve cognitive function in animal models and has been found to have potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease and schizophrenia. PNU-282987 has also been found to have anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One of the main advantages of using PNU-282987 in lab experiments is its high selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows for the specific activation of this receptor without affecting other receptors in the brain. However, one limitation of using PNU-282987 is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on PNU-282987. One area of research could be the development of analogs of this compound that have improved solubility and bioavailability. Another area of research could be the investigation of the potential therapeutic applications of PNU-282987 in the treatment of various neurological disorders. Additionally, further research could be done to elucidate the molecular mechanisms underlying the effects of PNU-282987 on neuronal function and synaptic plasticity.
合成法
The synthesis of PNU-282987 involves the reaction of 4-methyl-1,3-thiazol-2-ylamine and 1-bromo-4-methylcyclopentane to form 1-(4-methyl-1,3-thiazol-2-yl)cyclopentylamine. This intermediate is then reacted with 4-methylsulfinylbenzoic acid to form PNU-282987. The synthesis of this compound has been extensively studied, and various modifications have been made to improve the yield and purity of the final product.
科学的研究の応用
PNU-282987 has been found to have a wide range of scientific research applications. This compound has been extensively studied for its potential use as a selective agonist for the α7 nicotinic acetylcholine receptor. The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel that is expressed in the central nervous system and is involved in various physiological processes such as learning and memory. PNU-282987 has been found to have a high affinity for the α7 nicotinic acetylcholine receptor and has been shown to improve cognitive function in animal models.
特性
IUPAC Name |
4-methylsulfinyl-N-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S2/c1-12-11-22-16(18-12)17(9-3-4-10-17)19-15(20)13-5-7-14(8-6-13)23(2)21/h5-8,11H,3-4,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXSLGXQFTVASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)C3=CC=C(C=C3)S(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-5-methyl-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B7596233.png)

![(3-Methyl-2,3-dihydroindol-1-yl)-(7-oxabicyclo[2.2.1]heptan-2-yl)methanone](/img/structure/B7596246.png)
![2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl]acetonitrile](/img/structure/B7596254.png)
![6-Cyclopropyl-3-methyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B7596280.png)
![2-[(5-Bromo-2-chlorophenyl)methyl-methylamino]acetonitrile](/img/structure/B7596283.png)
![N-[(1,5-dimethylpyrrol-2-yl)methyl]-3,4,5-trifluorobenzamide](/img/structure/B7596291.png)
![2-(3-Hydroxyphenyl)-1-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]ethanone](/img/structure/B7596298.png)



![2-[4-(Methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7596313.png)

![N-[(3-ethyl-1H-pyrazol-5-yl)methyl]-2-methylfuran-3-carboxamide](/img/structure/B7596320.png)